Ethyl 2-amino-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-amino-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H8F3NO2. It is a derivative of alanine, where the methyl group is replaced by a trifluoromethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with ammonia or an amine under suitable conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by an amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups.
Substitution: The trifluoromethyl group can participate in various substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
Ethyl 2-amino-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated amino acids.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs with enhanced metabolic stability.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-amino-3,3,3-trifluoropropanoate exerts its effects is largely dependent on its interaction with biological molecules. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A salt form with similar properties but different solubility and stability characteristics.
Ethyl 3,3,3-trifluoropropanoate: Lacks the amino group, making it less reactive in certain biological contexts.
3,3,3-Trifluoroalanine: A closely related compound with similar biological activity but different physical properties.
Uniqueness: this compound is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trifluoropropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPSWBHEWJZMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.